molecular formula C5H9NO3 B573632 methyl (2S)-2-(hydroxymethyl)aziridine-1-carboxylate CAS No. 165104-68-7

methyl (2S)-2-(hydroxymethyl)aziridine-1-carboxylate

Cat. No.: B573632
CAS No.: 165104-68-7
M. Wt: 131.131
InChI Key: AFYGLBXOYFGDCC-VKZKZBKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl (2S)-2-(hydroxymethyl)aziridine-1-carboxylate is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles that are known for their high ring strain and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-2-(hydroxymethyl)aziridine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of (S)-2-(hydroxymethyl)aziridine with methyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, leading to the formation of the desired aziridine derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of chiral catalysts or auxiliaries can ensure the enantioselectivity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxaziridines or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of amines or other reduced products.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxaziridines or other oxidized derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aziridines or open-chain amines.

Scientific Research Applications

methyl (2S)-2-(hydroxymethyl)aziridine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl (2S)-2-(hydroxymethyl)aziridine-1-carboxylate involves its high ring strain and reactivity. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, thereby exerting their effects. The specific pathways involved depend on the nature of the reaction and the target molecule.

Comparison with Similar Compounds

    Aziridine: The simplest aziridine derivative, known for its high reactivity and use in organic synthesis.

    tert-Butyl (S)-2-(hydroxymethyl)aziridine-1-carboxylate: A similar compound with a tert-butyl group instead of a methyl group, used in similar applications.

    Aziridine-2-carboxylic acid derivatives: These compounds have similar reactivity and are used in the synthesis of various nitrogen-containing molecules.

Uniqueness: methyl (2S)-2-(hydroxymethyl)aziridine-1-carboxylate is unique due to its specific chiral configuration and functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its applications in medicinal chemistry and organic synthesis make it a valuable compound for research and industrial purposes.

Properties

CAS No.

165104-68-7

Molecular Formula

C5H9NO3

Molecular Weight

131.131

IUPAC Name

methyl (2S)-2-(hydroxymethyl)aziridine-1-carboxylate

InChI

InChI=1S/C5H9NO3/c1-9-5(8)6-2-4(6)3-7/h4,7H,2-3H2,1H3/t4-,6?/m0/s1

InChI Key

AFYGLBXOYFGDCC-VKZKZBKNSA-N

SMILES

COC(=O)N1CC1CO

Synonyms

1-Aziridinecarboxylicacid,2-(hydroxymethyl)-,methylester,(S)-(9CI)

Origin of Product

United States

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